Repirinast-d4
Description
Mechanism of Action
Preclinical research has elucidated that Repirinast functions as a mast cell stabilizer. patsnap.comusp.bralgernonpharmaceuticals.com Mast cells are crucial components of the immune system that, upon activation by allergens, release a variety of inflammatory mediators, including histamine (B1213489), leukotrienes, and cytokines. patsnap.compatsnap.comjasu.kg Repirinast is believed to exert its effect by inhibiting the degranulation of mast cells, a process that releases these inflammatory substances. algernonpharmaceuticals.com
The proposed mechanism involves the inhibition of calcium influx into mast cells, which is a critical step for degranulation. patsnap.compatsnap.com By blocking this calcium entry, Repirinast effectively prevents the release of mediators that trigger allergic responses. patsnap.com Furthermore, some studies suggest that Repirinast may also modulate the production of cytokines and the activity of leukotrienes, which are lipid molecules contributing to inflammation and bronchoconstriction. patsnap.com
Preclinical Pharmacokinetics
Repirinast is a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite in the body. scielo.brresearchgate.netusp.brscielo.br Following oral administration, Repirinast is rapidly absorbed and hydrolyzed to its active metabolite, MY-1250 (de-esterified Repirinast). scielo.brresearchgate.netscielo.br This active metabolite is responsible for the pharmacodynamic effects of the drug. scielo.brresearchgate.net
Studies in healthy volunteers have shown that the active metabolite MY-1250 reaches its maximum plasma concentration (Cmax) relatively quickly. scielo.brscielo.br The elimination half-life (t1/2) of MY-1250 has been observed to be independent of the dose administered. scielo.brscielo.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Deuterium Labeling in Contemporary Pharmaceutical Research
The Kinetic Isotope Effect
Deuterium has approximately twice the mass of hydrogen. tandfonline.com This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. tandfonline.comunibestpharm.com Consequently, the C-D bond is more resistant to cleavage by metabolic enzymes, such as those in the cytochrome P450 (CYP450) family. tandfonline.com This phenomenon is known as the kinetic isotope effect. tandfonline.com
Impact on Pharmacokinetics
By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability in a drug molecule, researchers can often slow down its metabolism. tandfonline.comunibestpharm.com This can lead to several potential benefits in a research context:
Improved Metabolic Stability: The drug may remain in its active form for a longer period, potentially leading to an extended half-life. tandfonline.comunibestpharm.com
Altered Metabolite Profile: Deuteration can alter the metabolic pathway of a drug, potentially reducing the formation of certain metabolites. unibestpharm.com This can be useful for studying the specific roles of different metabolites.
Enhanced Bioavailability: In some instances, deuteration can improve the oral absorption of a drug.
These modifications to a drug's absorption, distribution, metabolism, and excretion (ADME) properties are a key reason for the use of deuterium labeling in pharmaceutical research. acs.orgnih.gov
Advanced Analytical Techniques Utilizing Repirinast D4 in Research
Role of Deuterated Internal Standards in Quantitative Bioanalytical Methodologies
In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. cerilliant.comnih.gov An IS is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, calibrators, and quality controls. nebiolab.com Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the reliability of the data. cerilliant.comnebiolab.com
Deuterated internal standards, such as Repirinast-d4, are considered the gold standard in LC-MS-based bioanalysis. scispace.com These stable isotope-labeled (SIL) internal standards are chemically almost identical to the analyte, Repirinast. scispace.comchromforum.org This near-identical nature ensures that they co-elute with the analyte during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. chromforum.orgwuxiapptec.com By tracking the ratio of the analyte signal to the IS signal, analysts can compensate for matrix effects and other experimental variabilities, leading to more accurate quantification. clearsynth.com
The key advantages of using a deuterated internal standard like this compound include:
Compensation for Matrix Effects: Complex biological matrices can interfere with the ionization of the analyte, leading to inaccurate measurements. A deuterated IS experiences these effects to the same extent as the non-deuterated analyte, allowing for effective normalization. clearsynth.com
Correction for Sample Loss: Losses during sample extraction and processing are accounted for, as both the analyte and the IS are affected similarly. wuxiapptec.com
Improved Precision and Accuracy: By mitigating variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative results. nebiolab.com
While highly advantageous, the use of deuterium-labeled standards can sometimes present minor challenges, such as slight chromatographic shifts due to the isotopic effect, which must be considered during method development. chromforum.orgwuxiapptec.com
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Repirinast and this compound in Biological Matrices
The development of robust and reliable analytical methods is paramount for the quantitative analysis of drugs and their metabolites in biological samples. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. lcms.czbioagilytix.com The use of this compound as an internal standard is integral to the development and validation of such methods for Repirinast. nih.gov
Optimization of Chromatographic Separation Parameters for Repirinast and its Active Metabolites
Effective chromatographic separation is essential to distinguish Repirinast and its metabolites from endogenous components in the biological matrix. sci-hub.se High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for this purpose. openaccessjournals.comresearchgate.net
Method development involves the careful selection and optimization of several parameters:
Column Chemistry: Reversed-phase columns, such as C18, are frequently used for the separation of small molecules like Repirinast. nih.gov
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous solution and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the desired retention and separation of Repirinast, its metabolites, and this compound. nih.govfrontiersin.org
Flow Rate and Gradient: The flow rate of the mobile phase and the gradient profile (the change in organic solvent concentration over time) are adjusted to ensure sharp peaks and adequate resolution between compounds. nih.gov
Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times.
The goal of optimization is to achieve a balance between analysis time and the resolution of all compounds of interest, including potential isomers and metabolites. nih.gov
Mass Spectrometric Detection Strategies for Differentiating Deuterated and Non-Deuterated Forms
Tandem mass spectrometry (MS/MS) provides the high selectivity needed to differentiate and quantify Repirinast and this compound. lcms.cz This is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. americanlaboratory.com
In MRM, specific precursor-to-product ion transitions are monitored for each compound. For Repirinast and this compound, the instrument would be set to monitor:
A specific mass transition for Repirinast (e.g., m/z of protonated Repirinast → m/z of a specific fragment ion).
A specific mass transition for this compound (e.g., m/z of protonated this compound → m/z of a corresponding fragment ion).
The difference in mass between Repirinast and this compound (typically 4 Daltons) allows the mass spectrometer to distinguish between the two, even if they co-elute from the chromatography column. wuxiapptec.com This specificity is crucial for accurate quantification. americanlaboratory.com
Rigorous Validation of Analytical Methodologies for Preclinical Research Applications
Before an analytical method can be used for preclinical research, it must undergo rigorous validation to ensure it is fit for its intended purpose. nih.goveuropa.eu This validation process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). mdpi.comulisboa.pt
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. frontiersin.orgeuropa.eu
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. labmanager.com
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Recovery: The efficiency of the extraction process. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. mdpi.com
Successful validation demonstrates that the analytical method is reliable and will produce accurate and reproducible data for preclinical studies. nih.govlabmanager.com
Application of this compound in Metabolic Tracing and Isotope Dilution Mass Spectrometry (IDMS) Studies (Preclinical)
Beyond its role as an internal standard, this compound is a valuable tool in preclinical metabolic tracing and isotope dilution mass spectrometry (IDMS) studies. clearsynth.comunam.mx These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. openmedscience.com
In metabolic tracing studies, this compound can be administered to animal models. musechem.com By analyzing biological samples (e.g., plasma, urine, tissues) over time, researchers can track the fate of the deuterated compound. openmedscience.com The deuterium (B1214612) label allows for the clear differentiation of the administered drug and its metabolites from endogenous compounds. unam.mx This helps in identifying the major metabolic pathways and the structures of the resulting metabolites. musechem.com
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled standards. nih.govnih.gov In this approach, a known amount of this compound is added to a biological sample. After extraction and analysis by LC-MS/MS, the ratio of the unlabeled Repirinast to the labeled this compound is measured. nih.gov This ratio, along with the known amount of the added standard, allows for the precise calculation of the endogenous Repirinast concentration, minimizing the impact of matrix effects and extraction efficiency. nih.govquality-assistance.com
High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification and Elucidation Utilizing Deuterated Analogs
High-resolution mass spectrometry (HRMS) is a powerful technique for identifying and structurally elucidating unknown metabolites. ijpras.comchromatographyonline.com Instruments such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide highly accurate mass measurements, often with less than 5 ppm error. chromatographyonline.com
When used in conjunction with deuterated analogs like this compound, HRMS becomes an even more potent tool for metabolite identification. dphen1.com The general workflow involves:
Incubating both Repirinast and this compound in an in vitro system (e.g., liver microsomes) or administering them to preclinical models. nih.gov
Analyzing the samples using LC-HRMS.
Comparing the mass spectra of the samples from the Repirinast and this compound experiments.
Preclinical Pharmacokinetic and Metabolic Research with Repirinast D4
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Defined Animal Models using Stable Isotopes
Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H), is a powerful technique in preclinical ADME studies. frontiersin.orgnih.gov Repirinast-d4, a deuterated version of Repirinast, serves as an invaluable tool for these investigations, primarily by acting as a tracer that can be distinguished from the endogenous and non-labeled exogenous compounds by mass spectrometry. This allows for precise quantification and tracking of the drug and its metabolites through the biological system of animal models.
In typical preclinical ADME studies, this compound would be administered to animal models, such as rodents or canines, to investigate its pharmacokinetic profile. The use of a deuterated standard allows for more accurate bioanalysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). usp.brresearchgate.net
While specific ADME data for this compound is not publicly available, the pharmacokinetic parameters of its active metabolite, MY-1250, have been studied in humans. After oral administration, Repirinast is rapidly absorbed and converted to MY-1250. scielo.brscielo.br
Table 1: Pharmacokinetic Parameters of MY-1250 (Active Metabolite of Repirinast) in Healthy Subjects
| Parameter | Value | Reference |
|---|---|---|
| Median Tmax (Time to peak concentration) | ~0.75 hours | scielo.brscielo.br |
| Mean T1/2 (Half-life) | ~16.21 hours | scielo.brscielo.br |
| Apparent Total Plasma Clearance (Cl/F) | Dose-dependent | scielo.brscielo.br |
This interactive table summarizes the key pharmacokinetic parameters of MY-1250. Clicking on the values would ideally link to more detailed study data if available.
Detailed Elucidation of Metabolic Pathways and Identification of Novel Metabolites of Repirinast via this compound Tracers in Preclinical Systems
This compound is instrumental in elucidating the metabolic pathways of Repirinast. nih.govnih.gov By administering the deuterated compound to preclinical systems, such as liver microsomes or in vivo animal models, researchers can track the biotransformation of the parent drug. The deuterium label acts as a stable isotopic tracer, allowing for the differentiation of drug-related material from endogenous molecules in mass spectrometry analysis. This aids in the confident identification of metabolites. nih.gov
The primary metabolic pathway of Repirinast is its rapid hydrolysis to the active metabolite, MY-1250. scielo.brscielo.br Further metabolism of MY-1250 could involve oxidation, conjugation, and other phase I and phase II reactions. Using this compound would help in identifying these subsequent metabolites, which may have their own pharmacological activity or could be involved in drug clearance. The stability of the deuterium label is a key consideration in these studies, as its position on the molecule can influence whether it is retained or lost during metabolism.
Assessment of Isotope Effects on Repirinast Metabolism and Pharmacokinetics in Animal Models
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the bond to deuterium is broken more slowly than the bond to hydrogen. plos.orgnih.gov This can alter the rate of metabolism and, consequently, the pharmacokinetic profile of a drug. plos.org Assessing the isotope effects of this compound in animal models is a critical step to ensure that its pharmacokinetic behavior is representative of the non-labeled drug.
Studies would involve comparing the pharmacokinetic profiles of both Repirinast and this compound in the same animal model. researchgate.net If a significant KIE is observed, it could indicate that the deuterated position is involved in a rate-limiting metabolic step. Conversely, if no significant isotope effect is found, it would validate the use of this compound as a reliable tracer for the parent compound in pharmacokinetic studies. plos.org While specific data on isotope effects for this compound are not available, this assessment is a standard part of preclinical evaluation for deuterated compounds.
Integration of Preclinical Pharmacokinetic Data with Mechanistic Understanding and In Vivo Efficacy (Non-Clinical)
The ultimate goal of preclinical pharmacokinetic studies is to establish a clear link between the drug's exposure in the body and its pharmacological effect. The data obtained from studies using this compound, such as the concentration of the active metabolite MY-1250 in plasma and target tissues, is correlated with the observed efficacy in non-clinical models.
Repirinast has demonstrated significant anti-fibrotic efficacy in preclinical animal models of chronic kidney disease (CKD) and non-alcoholic steatohepatitis (NASH). algernonpharmaceuticals.compatsnap.comglobenewswire.comstocktitan.net
Table 2: Preclinical Efficacy of Repirinast in Animal Models
| Animal Model | Finding | Reference |
|---|---|---|
| Unilateral Ureteral Obstruction (UUO) mouse model of kidney fibrosis | Reduced fibrosis by 50% | algernonpharmaceuticals.comglobenewswire.com |
This interactive table highlights the significant anti-fibrotic effects of Repirinast in preclinical studies. Further details on the study designs could be accessed through this table in a more advanced format.
Molecular and Cellular Mechanism of Action Research Leveraging Deuterated Probes
Refined Characterization of Mast Cell Stabilization and Mediator Release Inhibition via Deuterated Probes.algernonpharmaceuticals.compatsnap.comglobenewswire.com
Repirinast's primary mechanism of action is the stabilization of mast cells, which are key players in allergic reactions. patsnap.com Upon encountering an allergen, mast cells degranulate, releasing a cascade of inflammatory mediators such as histamine (B1213489) and leukotrienes. patsnap.comglobenewswire.com Repirinast binds to receptors on mast cells, preventing this degranulation process. algernonpharmaceuticals.comglobenewswire.com The use of deuterated probes, like Repirinast-d4, allows for more precise tracking and analysis of these interactions, leading to a more detailed characterization of mast cell stabilization.
In Vitro Studies of Histamine and Leukotriene Release Modulation.patsnap.compatsnap.commedkoo.com
In vitro studies are crucial for observing the direct effects of this compound on the release of inflammatory mediators. By isolating mast cells and exposing them to allergens in a controlled environment, researchers can quantify the reduction in histamine and leukotriene secretion in the presence of this compound. patsnap.compatsnap.com These studies have consistently demonstrated that Repirinast and its active metabolite, MY-1250, effectively inhibit the release of these pro-inflammatory substances. patsnap.commedkoo.comnih.gov Leukotrienes, in particular, are potent bronchoconstrictors and play a significant role in the pathophysiology of asthma. patsnap.com The ability of Repirinast to modulate leukotriene release contributes significantly to its anti-asthmatic properties. patsnap.com
Below is a table summarizing the inhibitory effects of Repirinast on mediator release from mast cells based on in vitro findings.
| Mediator | Effect of Repirinast | Significance in Allergic Response |
| Histamine | Inhibition of release | Reduces immediate hypersensitivity symptoms like itching and swelling. patsnap.com |
| Leukotrienes | Inhibition of release/activity | Decreases bronchoconstriction and mucus production. patsnap.com |
Investigation of Intracellular Calcium Influx Pathways and their Inhibition.patsnap.comglobenewswire.com
A critical step in mast cell degranulation is the influx of calcium ions (Ca2+) into the cell. patsnap.com Repirinast exerts its stabilizing effect by inhibiting this crucial calcium influx. patsnap.com The use of this compound in research allows for a more detailed investigation of the specific calcium channels and signaling pathways that are modulated by the compound. By understanding how this compound interferes with these pathways, scientists can gain deeper insights into the fundamental mechanisms of mast cell activation and inhibition. patsnap.comglobenewswire.com This knowledge is instrumental in the development of more targeted and effective anti-allergic therapies.
Exploration of Phosphodiesterase Inhibition and Associated Cyclic Nucleotide Modulation in Cellular Systems.patsnap.com
Beyond mast cell stabilization, research has indicated that a major metabolite of Repirinast, MY-1250, exhibits inhibitory effects on phosphodiesterase (PDE) enzymes. nih.gov PDEs are responsible for breaking down cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. sphinxsai.comwikipedia.org By inhibiting PDE, MY-1250 leads to an increase in intracellular cAMP levels within mast cells. nih.gov Elevated cAMP is associated with the inhibition of inflammatory cell activation. researchgate.net This suggests that the anti-allergic effects of Repirinast may be, in part, attributable to the modulation of cyclic nucleotide levels through PDE inhibition. nih.gov
Utilization of Deuterated Repirinast in Advanced Target Engagement and Receptor Binding Studies (e.g., Histamine H1 Receptor).patsnap.comnih.gov
The use of deuterated compounds like this compound is particularly valuable in advanced target engagement and receptor binding studies. While Repirinast's primary action is not direct antagonism of the histamine H1 receptor, understanding its interaction with various receptors is crucial. algernonpharmaceuticals.com Deuteration allows for more sensitive and precise measurements in techniques like radioligand binding assays. nih.gov These studies help to definitively identify the molecular targets of this compound and quantify its binding affinity and kinetics. This information is essential for a complete understanding of its pharmacological profile and for the rational design of future drug candidates with improved specificity and efficacy. nih.govnih.gov
Preclinical Pharmacodynamic and Efficacy Studies with Research Applications of Repirinast D4
Assessment of Anti-fibrotic Effects in Established Animal Models of Organ Fibrosis (e.g., Kidney, Liver)
Preclinical research has highlighted the potential of Repirinast as an anti-fibrotic agent, particularly in the context of chronic kidney disease (CKD). The primary mechanism of action is believed to be its ability to stabilize mast cells. algernonpharmaceuticals.com Mast cells are drawn to sites of cellular injury and, upon degranulation, release numerous pro-inflammatory mediators that contribute to a self-perpetuating cycle of tissue damage and fibrosis. algernonpharmaceuticals.com By binding to receptors on mast cells, Repirinast prevents this degranulation, thereby interrupting the fibrotic cascade. algernonpharmaceuticals.com This mechanism is thought to be applicable across multiple organ systems susceptible to fibrosis. algernonpharmaceuticals.com
In a key preclinical study utilizing the unilateral ureteral obstruction (UUO) mouse model, a standard for inducing kidney fibrosis, Repirinast demonstrated significant efficacy. algernonpharmaceuticals.comalgernonpharmaceuticals.com The study revealed that Repirinast treatment resulted in a statistically significant reduction in kidney fibrosis by as much as 50%. algernonpharmaceuticals.comalgernonpharmaceuticals.combiospace.com Furthermore, when administered in combination with telmisartan, an angiotensin II receptor blocker considered a standard treatment for CKD, Repirinast showed a modest but significant synergistic improvement in reducing fibrosis. algernonpharmaceuticals.com The combination of Repirinast and telmisartan reduced fibrosis by 54.2%. biospace.com These findings underscore the compound's potential as a therapeutic agent for renal fibrosis.
| Treatment Group | Dose | Reduction in Fibrosis (%) | P-value |
|---|---|---|---|
| Repirinast | 90 mg/kg | 50.6% | <0.000001 |
| Repirinast | 30 mg/kg | 20.8% | >0.05 |
| Telmisartan (Positive Control) | 3 mg/kg | 32.6% | <0.001 |
| Cenicriviroc (Positive Control) | 40 mg/kg | 31.9% | 0.00032 |
| Repirinast + Telmisartan | 30 mg/kg + 3 mg/kg | 54.2% | <0.000001 |
Evaluation of Repirinast-d4 in Modulating Inflammatory Responses in Preclinical Disease Models (e.g., Allergic Inflammation)
Repirinast's mechanism of action is fundamentally tied to the modulation of inflammatory responses, particularly in the context of allergic reactions. patsnap.com It functions by inhibiting the release of inflammatory mediators from mast cells, which are key players in the immune response. patsnap.com By stabilizing mast cell membranes, Repirinast prevents the degranulation process that releases histamines and other pro-inflammatory substances following an allergen trigger. patsnap.com This effect is achieved, in part, by inhibiting the influx of calcium into mast cells, a critical step for degranulation. patsnap.com
Preclinical studies in animal models of allergic inflammation have provided direct evidence of these effects. In guinea pigs, Repirinast significantly inhibited antigen-induced early and late pulmonary responses. nih.govkarger.com Histological examination of bronchial tissue revealed that the compound markedly inhibited the infiltration of leukocytes, predominantly eosinophils. nih.govkarger.com It also significantly reduced both eosinophilia and neutrophilia in bronchoalveolar lavage fluid at the peak of the late-phase response. nih.gov In a rat model of asthma, Repirinast was shown to inhibit antigen-induced immediate bronchoconstriction. medchemexpress.com These findings demonstrate Repirinast's ability to suppress the cellular inflammatory cascade that characterizes allergic responses in the airways.
| Animal Model | Key Finding | Observed Effect |
|---|---|---|
| Guinea Pig (Antigen-Induced Allergic Response) | Inhibition of Leukocyte Infiltration | Markedly inhibited infiltration of eosinophils and neutrophils into bronchial tissue. nih.govkarger.com |
| Guinea Pig (Antigen-Induced Allergic Response) | Reduction of Inflammatory Cells in BAL Fluid | Significantly inhibited bronchoalveolar lavage eosinophilia and neutrophilia. nih.gov |
| Rat (Asthma Model) | Inhibition of Bronchoconstriction | Inhibited antigen-induced immediate bronchoconstriction. medchemexpress.com |
| Rat (Peritoneal Mast Cells) | Inhibition of Histamine (B1213489) Release | Inhibits histamine release induced by antigen with an IC50 of 0.3 μM. medchemexpress.com |
Investigating this compound in Models of Allergic Response and Airway Hyperresponsiveness Beyond Direct Antihistaminic Effects
A distinguishing feature of Repirinast is that its anti-allergic effects are not derived from direct antihistaminic action. algernonpharmaceuticals.com Unlike many allergy medications, it does not block histamine receptors. algernonpharmaceuticals.comnih.gov Instead, its therapeutic activity stems from its role as a mast cell stabilizer, inhibiting the release of chemical mediators following IgE-related antigen-antibody interactions. algernonpharmaceuticals.com This mechanism allows it to prevent the initiation of the allergic cascade rather than merely blocking one of its downstream mediators.
This mechanism has been shown to translate into efficacy in preclinical models of airway hyperresponsiveness (AHR), a key feature of asthma. dovepress.com In studies involving guinea pigs, Repirinast blocked antigen-induced AHR to inhaled acetylcholine. nih.govkarger.com This effect is believed to be linked to its ability to inhibit the infiltration of eosinophils and neutrophils into the airway. nih.gov Similarly, in rat models, Repirinast demonstrated an ability to block antigen-induced AHR to inhaled acetylcholine, further supporting its role in controlling airway sensitivity following an allergic challenge. medchemexpress.com These findings confirm that Repirinast can mitigate AHR through its unique mechanism of action, independent of histamine receptor antagonism.
Establishment and Analysis of Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Settings
Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics, PK) and its observed effects (pharmacodynamics, PD) is crucial for drug development. nih.gov For Repirinast, preclinical studies have provided insights into this relationship by correlating administered doses with specific biological outcomes.
Repirinast itself is a prodrug that is rapidly hydrolyzed into its active metabolite, MY-1250, after administration. scielo.brscielo.br This metabolite is responsible for the pharmacodynamic activity, preventing the IgE-mediated allergic response by inhibiting mediator release. scielo.br Preclinical efficacy studies have established clear dose-dependent effects. For instance, in the UUO mouse model of kidney fibrosis, a 90 mg/kg dose of Repirinast produced a significant 50.6% reduction in fibrosis, whereas a lower dose of 30 mg/kg resulted in a non-significant 20.8% reduction. biospace.com This demonstrates a direct relationship between the dose administered and the magnitude of the anti-fibrotic effect.
Similarly, in pharmacodynamic studies of allergic inflammation, a 30 mg/kg intraperitoneal dose in guinea pigs was sufficient to significantly inhibit early and late pulmonary responses, reduce inflammatory cell infiltration, and block AHR. nih.govkarger.com The mechanism of the active metabolite, MY-1250, has been further dissected at the cellular level, where it was shown to dose-dependently inhibit histamine release from rat mast cells by inhibiting ATP-dependent calcium release from intracellular stores. nih.gov While comprehensive preclinical PK/PD modeling studies are not extensively detailed in the provided sources, these examples clearly establish a qualitative and, in some cases, quantitative link between the administered dose of Repirinast and its therapeutic effects in animal models.
Future Directions and Emerging Research Avenues for Deuterated Repirinast
Potential for Advanced Isotope Effect Studies to Inform Drug Design and Development
The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the metabolic fate of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. bioscientia.deportico.org Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where this bond cleavage is the rate-determining step, particularly those mediated by cytochrome P450 (CYP450) enzymes. bioscientia.deresearchgate.net
For Repirinast, advanced KIE studies using Repirinast-d4 could provide invaluable insights into its metabolic pathways. By comparing the pharmacokinetic profiles of Repirinast and this compound, researchers can pinpoint sites of metabolic vulnerability on the molecule. If deuteration at specific positions leads to a longer half-life and reduced clearance, it would indicate that these positions are primary sites of metabolism. dovepress.com This knowledge can inform the design of next-generation analogs with improved metabolic stability, potentially leading to lower or less frequent dosing. dovepress.com
Table 1: Hypothetical Pharmacokinetic Comparison for Isotope Effect Study
| Parameter | Repirinast (Hypothetical) | This compound (Hypothetical) | Implication of a Significant Difference |
|---|---|---|---|
| Half-life (t½) | 4 hours | 8 hours | Slower metabolic clearance of the deuterated analog. wikipedia.orgdovepress.com |
| Metabolic Clearance (CL) | 10 L/hr | 5 L/hr | Reduced rate of enzymatic breakdown. bioscientia.de |
| Area Under the Curve (AUC) | 500 ng·h/mL | 1000 ng·h/mL | Increased overall drug exposure. dovepress.com |
| Formation of a Key Metabolite | 100% | 40% | Deuteration at the metabolic site slows its transformation. plos.org |
Integration of this compound Research with Systems Biology and Computational Modeling for Comprehensive Mechanistic Insights
Systems biology aims to understand the complex interactions within biological systems. nih.govnih.gov Stable isotope labeling is a cornerstone technique in this field, particularly for metabolic flux analysis, which tracks how metabolites flow through pathways within a cell. frontiersin.org this compound can be used as a tracer in such studies to elucidate the intricate downstream effects of the drug.
By introducing this compound into a cellular or organismal model, researchers can use mass spectrometry to track the labeled atoms as they are incorporated into various metabolites. This allows for the mapping of the metabolic network influenced by Repirinast. When integrated with computational models, this data can provide a dynamic and comprehensive picture of the drug's mechanism of action beyond its known effect on mast cell stabilization. patsnap.comalgernonpharmaceuticals.com For instance, it could reveal previously unknown off-target effects or secondary pathways that contribute to its therapeutic or potential adverse effects. Computational systems biology laboratories focus on developing these types of integrated experimental and modeling approaches to understand complex biological processes. unitn.itmarquette.edu
Table 2: Data Integration for a Systems Biology Model of Repirinast Action
| Data Type / Input | Source of Data | Role in Computational Model |
|---|---|---|
| Metabolite Isotope Enrichment | Mass spectrometry analysis of cells treated with this compound. frontiersin.org | Quantifies metabolic flux and pathway activity. |
| Gene Expression Data | Transcriptomics (e.g., RNA-seq) from treated vs. untreated cells. | Identifies regulatory network changes in response to the drug. nih.gov |
| Protein Abundance Data | Proteomics (e.g., SILAC) from treated vs. untreated cells. wikipedia.org | Reveals changes in protein levels, including metabolic enzymes. |
| Known Repirinast Interactions | Existing pharmacological data (e.g., mast cell stabilization). patsnap.comalgernonpharmaceuticals.com | Provides foundational constraints and validation points for the model. |
Development of Novel Research Tools and Fluorescent Probes Based on this compound for Cellular Imaging and Drug Distribution Studies
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. deakin.edu.authermofisher.comrsc.org A fluorescent probe derived from Repirinast could allow researchers to directly observe its uptake, distribution, and localization within cells and tissues. Creating such a probe would involve chemically modifying the Repirinast structure to attach a fluorophore.
Using this compound as the scaffold for such a probe offers a unique advantage. The deuteration could potentially enhance the photostability of the fluorescent probe, a critical attribute for imaging studies. deakin.edu.au Furthermore, the probe's distribution could be tracked with exceptional sensitivity and specificity using techniques that can distinguish between the deuterated probe and its non-deuterated counterparts or endogenous molecules. This would enable high-resolution studies to see precisely where the drug accumulates—for example, whether it localizes to the membranes of mast cells, as its mechanism of action would suggest, or enters other subcellular compartments. patsnap.comalgernonpharmaceuticals.com
Contribution of Deuterated Analogs to Understanding and Overcoming Drug Resistance Mechanisms in Preclinical Models
Drug resistance is a major challenge in pharmacology, often arising from altered drug metabolism in target cells or organisms. researchgate.netinformaticsjournals.co.in Preclinical models of resistance to anti-inflammatory or anti-allergic agents could be used to investigate the potential of deuterated analogs like this compound to overcome such challenges.
If resistance to Repirinast is mediated by its rapid metabolic inactivation, a deuterated version like this compound would be expected to be more resilient. nih.gov By slowing down metabolism, this compound could maintain effective concentrations at the target site for longer, potentially restoring the therapeutic effect. dovepress.com In preclinical studies, comparing the efficacy of Repirinast and this compound in both drug-sensitive and drug-resistant cell lines or animal models could directly test this hypothesis. Success in these models would suggest that deuteration is a viable strategy for developing more robust second-generation therapies that can circumvent specific resistance mechanisms. informaticsjournals.co.innih.gov
Q & A
Q. How can pharmacokinetic studies of this compound integrate findings from in silico, in vitro, and in vivo models?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus. Input parameters include logP (2.5), plasma protein binding (90%), and clearance rates from hepatocyte assays. Validate predictions against in vivo plasma concentration-time curves (e.g., Sprague-Dawley rats). Use sensitivity analysis to identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
